

# What is Ilepatril (AVE-7688)?

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## Compound of Interest

Compound Name: *Ilepatril*

Cat. No.: *B1671718*

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An In-depth Technical Guide to **Ilepatril** (AVE-7688)

## Introduction

**Ilepatril** (also known as AVE-7688) is an investigational small molecule drug classified as a vasopeptidase inhibitor.[1][2][3] It was developed by Sanofi-Aventis for the potential treatment of hypertension and diabetic nephropathy.[4] The core mechanism of **Ilepatril** revolves around its dual inhibition of two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[2][4] This dual action is intended to provide a more comprehensive approach to blood pressure control and end-organ protection compared to single-target agents. The drug reached Phase II/III clinical trials for hypertension and Phase II for diabetic nephropathy.[4][5]

## Chemical Properties

**Ilepatril** is a dipeptide-like organic compound.[6] Its chemical and physical properties are summarized below.

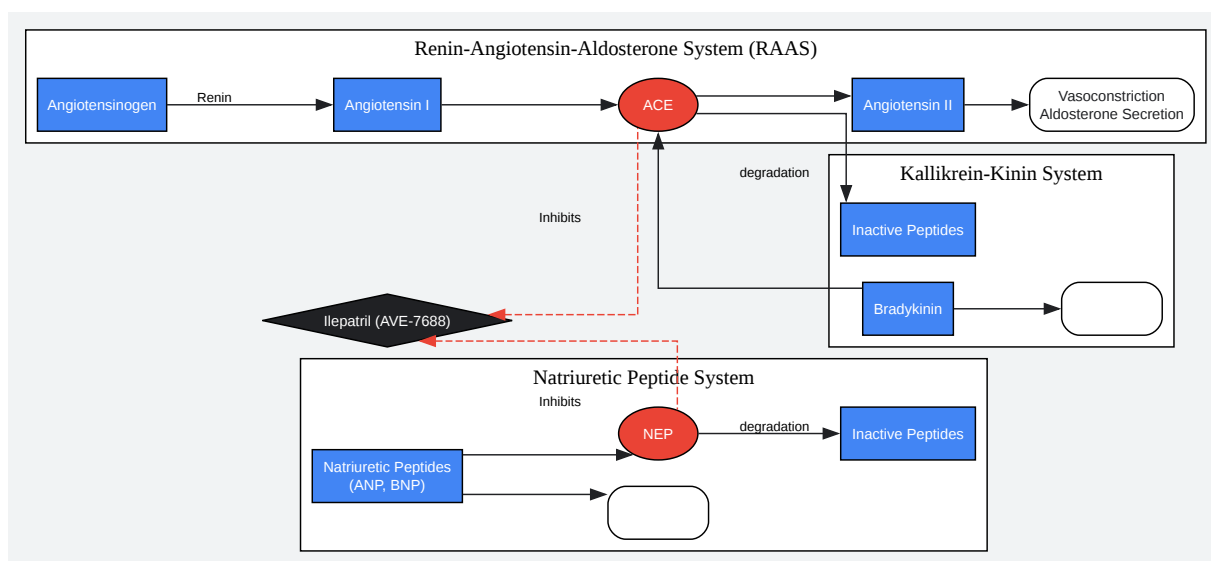
Property	Value	Source
Chemical Formula	C22H28N2O5S	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	432.53 g/mol	<a href="#">[6]</a> <a href="#">[8]</a>
Synonyms	AVE-7688, AVE7688	<a href="#">[7]</a> <a href="#">[9]</a>
Drug Class	Vasopeptidase Inhibitor, Prodrug	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
CAS Number	473289-62-2	<a href="#">[8]</a>
ChEMBL ID	CHEMBL3187812	<a href="#">[7]</a>

## Mechanism of Action

**Ilepatril** exerts its pharmacological effects by simultaneously inhibiting two metalloproteases:

- **Angiotensin-Converting Enzyme (ACE):** ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS). It converts Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, **Ilepatril** reduces the levels of Angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.
- **Neutral Endopeptidase (NEP):** NEP (also known as neprilysin) is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[\[1\]](#)[\[2\]](#) By inhibiting NEP, **Ilepatril** increases the bioavailability of these peptides. This leads to vasodilation, natriuresis (excretion of sodium in urine), and diuresis, which further contribute to blood pressure reduction and may offer additional cardioprotective and neuroprotective effects.[\[1\]](#)[\[2\]](#)

The dual inhibition of ACE and NEP provides a synergistic approach to managing hypertension and related complications.



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Dual inhibitory mechanism of **lilepatril** on ACE and NEP.

## Pharmacodynamics in Humans

A clinical study in normotensive subjects investigated the pharmacodynamic profile of single oral doses of **lilepatril**. The study monitored biomarkers of ACE and NEP inhibition.[10]

### 4.1 Biomarker Response

The in vivo inhibition of ACE and NEP was assessed by measuring the urinary excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a marker for ACE inhibition, and atrial natriuretic peptide (ANP), a substrate for NEP.[10]

Treatment Group	24-hour Urine AcSDKP (nmol)	Urinary ANP (ng/h) at 4-8h	Plasma Active Renin (pg/mL) at 24h
Placebo	Baseline	0.80 +/- 0.37	Baseline
Ramipril (10 mg)	511	0.93 +/- 0.65	113
Ilepatril (5 mg)	706	1.14 +/- 0.77	129
Ilepatril (25 mg)	919	2.02 +/- 1.05	247

Data from a placebo-controlled crossover study in sodium-depleted normotensive subjects.[10]

#### Key Findings:

- **Ilepatril** demonstrated dose-dependent inhibition of ACE, with the 25 mg dose resulting in significantly higher urinary AcSDKP excretion compared to 10 mg of the selective ACE inhibitor ramipril.[10]
- The 25 mg dose of **Ilepatril** significantly and transiently increased urinary ANP, confirming in vivo NEP inhibition, an effect not observed with ramipril or the lower **Ilepatril** dose.[10]
- **Ilepatril** produced a more potent increase in plasma active renin concentration compared to ramipril, indicating a stronger blockade of the renin-angiotensin system.[10]

## Preclinical Research

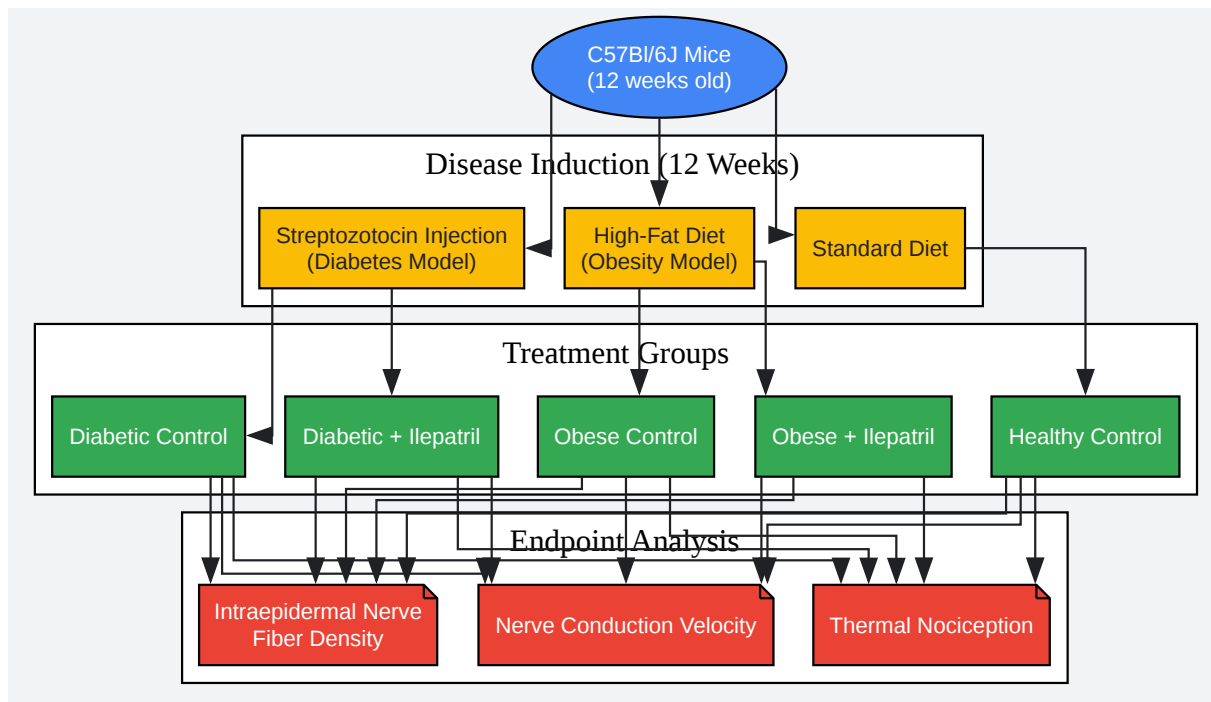
Preclinical studies in animal models have been crucial in elucidating the therapeutic potential of **Ilepatril** beyond hypertension, particularly in diabetic complications and atherosclerosis.

### 5.1 Studies on Diabetic and Obesity-Induced Neuropathy

Research in mouse models of streptozotocin-induced diabetes and diet-induced obesity (DIO) explored the neuroprotective effects of **Ilepatril**.[\[1\]](#)[\[2\]](#)

#### Experimental Protocol:

- Animal Model: C57Bl/6J mice.[\[1\]](#)[\[2\]](#)
- Induction of Disease: Diabetes was induced with a single high-dose streptozotocin injection. Obesity was induced by feeding a high-fat diet (24% fat) for 12 weeks.[\[1\]](#)[\[2\]](#)
- Treatment Groups:
  - Control (standard chow)
  - Diabetic or DIO mice
  - Diabetic or DIO mice treated with **Ilepatril** (AVE7688) at 500 mg/kg in the diet.[\[1\]](#)
- Study Design: Both prevention (treatment started at onset) and intervention (treatment started after 6 weeks of disease) protocols were used over a 12-week period.[\[1\]](#)
- Endpoints Measured: Nerve conduction velocity, thermal algnesia (nociceptive response), and intraepidermal nerve fiber (IENF) density in the hindpaw.[\[1\]](#)[\[2\]](#)



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Workflow for preclinical study of **Ilepatriil** in neuropathy models.

#### Preclinical Neuropathy Study Results:

Parameter	Diabetic/Obese Mice	Diabetic/Obese Mice + Ilepatriil
Nerve Conduction Velocity	Slowing	Prevented slowing
Thermal Nociception	Hypoalgesia	Prevented hypoalgesia
Intraepidermal Nerve Fiber Density	Decreased	Improved / No decrease
Glucose Tolerance (Obese Model)	Impaired	Improved
Summary of findings from Coppey et al., 2011.[1][2]		

Conclusion: Treatment with **Ilepatril** prevented the development of key neural complications in mouse models of both insulin-deficient diabetes and diet-induced obesity, suggesting a protective role for NEP inhibition in regulating nerve function.[1][2]

## 5.2 Study on Endothelial Function in Atherosclerosis

The effect of **Ilepatril** on endothelial dysfunction was examined in hyperlipidemic rabbits.

### Experimental Protocol:

- Animal Model: Rabbits fed an atherogenic diet for six weeks to induce endothelial dysfunction.[3]
- Treatment Groups: Following the atherogenic diet, rabbits were switched to a normal diet and treated for 12 weeks with:
  - **Ilepatril** (AVE-7688) at 30 mg/kg/day
  - Ramipril at 1 mg/kg/day
  - Control (normal diet only)
- Endpoints Measured: Mean arterial blood pressure (MAP), response to Angiotensin I (Ang I), endothelial function, and the ratio of nitric oxide (NO) to superoxide (O<sub>2</sub><sup>-</sup>) concentration.[3]

### Key Findings:

- Both **Ilepatril** and ramipril inhibited the blood pressure increase induced by Angiotensin I.[3]
- Both treatments restored endothelial function by increasing the bioavailability of NO.[3]
- The study concluded that **Ilepatril** demonstrated a protective effect on endothelial function similar to that of ACE inhibitors in this animal model of atherosclerosis.[3]

## Synthesis and Formulation

**Ilepatril** is a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into its active form.[2][3][6] The specific, detailed synthesis pathway for

**Ilepatril** is proprietary to the manufacturer. However, its structure as a dipeptide derivative suggests a multi-step organic synthesis process common for complex small molecules, likely involving peptide coupling and the introduction of the acetylthio group.[6][9]

## Conclusion

**Ilepatril** (AVE-7688) is a potent vasopeptidase inhibitor with a dual mechanism of action that targets both the renin-angiotensin-aldosterone system via ACE inhibition and the natriuretic peptide system via NEP inhibition. Pharmacodynamic studies in humans confirm its dose-dependent activity on both enzymes. Preclinical research has demonstrated its efficacy not only in models of hypertension but also in preventing complications associated with diabetes, obesity, and atherosclerosis, such as peripheral neuropathy and endothelial dysfunction.[1][3] These findings underscore the therapeutic potential of dual ACE/NEP inhibition as a comprehensive strategy for managing complex cardiovascular and metabolic diseases.

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